Product packaging for Bactericidin B-5P(Cat. No.:)

Bactericidin B-5P

Cat. No.: B1578146
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bactericidin B-5P is a synthetic peptide that belongs to the cecropin family of antimicrobial peptides (AMPs), originally isolated from the tobacco hornworm, Manduca sexta . The peptide is provided as a lyophilized powder with a high purity of 98.1%, ensuring consistency for research applications . Its characterized amino acid sequence is WNPFKELERAGQRVRDAVISAAAVATVGQAAAIARG . As a member of the cecropin family, this compound exhibits potent antimicrobial activity, playing a crucial role in the innate immune defense of insects . This makes it a valuable tool for scientists studying host-pathogen interactions, innate immunity, and novel mechanisms of action against bacterial strains. Research involving this peptide can provide insights into the development of new antimicrobial agents. Researchers should note that this product is delivered as a lyophilized powder and should be stored in a freezer at or below -20°C . All products are labeled "For Research Use Only" and are not intended for diagnostic or therapeutic use in humans or animals .

Properties

bioactivity

Antimicrobial

sequence

WNPFKELERAGQRVRDAVISAAAVATVGQAAAIARG

Origin of Product

United States

Molecular Characteristics and Structural Biology of Bactericidin B 5p

Primary Structure Analysis and Amino Acid Sequence Homology

The primary structure of Bactericidin B-5P consists of a single polypeptide chain. mybiosource.comgoogle.com The specific amino acid sequence for the mature peptide has been identified. mybiosource.com

Table 1: Amino Acid Sequence of this compound
Peptide NameSequenceSource OrganismUniProt Accession
This compoundWNPFKELERAGQRVRDAVISAAAVATVGQAAAIARGManduca sextaP14665 mybiosource.comgoogle.com

This compound is classified as a cecropin-like peptide due to significant sequence homology with other members of the cecropin (B1577577) family, which are a well-studied class of insect antimicrobial peptides. nih.govfrontiersin.org For instance, the amino acid sequence of a peptide encoded by the Enbocin gene in Bombyx mori shows 56% identity to Manduca sexta this compound and 65% identity to Hyalophora cecropia cecropin D. tandfonline.comscispace.com This homology suggests a shared evolutionary origin and likely a similar mechanism of action. wikipedia.org

Table 2: Sequence Homology of this compound with Other Cecropin-like Peptides
PeptideSource OrganismSequence Identity to this compound
EnbocinBombyx mori56% tandfonline.comscispace.com
Cecropin DHyalophora cecropia(Not specified, but related) tandfonline.com

Predicted Secondary and Tertiary Structural Motifs of this compound

Like other cecropins, this compound is predicted to adopt a characteristic amphipathic α-helical structure, particularly upon interaction with bacterial membranes. google.comscielo.br Many antimicrobial peptides are unstructured in aqueous solutions and fold into their bioactive conformations only when they encounter a biological membrane. google.com The typical cecropin structure consists of two α-helices—an amphipathic N-terminal helix and a more hydrophobic C-terminal helix—connected by a flexible hinge region. scielo.br This structural arrangement is crucial for its function. While specific experimental data on the exact percentages of secondary structure elements for this compound are not detailed in the provided results, the AlphaFold protein structure database predicts a tertiary structure with an average pLDDT (predicted local distance difference test) score of 80.76, suggesting a relatively high-confidence model. ebi.ac.uk The prediction is consistent with a helical structure. ebi.ac.uk The bioinformatic characterization of antimicrobial peptides is a valuable first step in understanding their mechanisms of action. mdpi.com

Structure-Function Relationships in this compound Activity

The antimicrobial efficacy of this compound is directly tied to its three-dimensional structure. The arrangement of cationic and hydrophobic residues allows the peptide to selectively target and disrupt bacterial cell membranes. nih.gov

The distribution of amino acid residues is critical for antimicrobial activity. Cationic residues, such as Arginine (Arg) and Lysine (B10760008) (Lys), are vital for the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., phospholipids, lipopolysaccharides). mdpi.comnih.gov Hydrophobic residues, often concentrated on one face of the alpha-helix, facilitate the peptide's insertion into and disruption of the lipid bilayer. mdpi.com

In many cecropin-like peptides, aromatic residues like Tryptophan (Trp) near the N-terminus are highly conserved and play a key role in anchoring the peptide at the membrane interface. scielo.brfrontiersin.org this compound begins with a Tryptophan residue (W1), followed by several cationic residues like Lysine (K4) and Arginine (R8, R12, R15, R36), which are interspersed along the sequence. mybiosource.com This arrangement of charged and hydrophobic amino acids is a defining feature that enables membrane permeabilization. nih.govmdpi.com

The activity of many antimicrobial peptides is dependent on their conformational flexibility. nih.gov this compound is likely unstructured in the aqueous environment of hemolymph but undergoes a significant conformational change upon encountering a bacterial membrane. google.com This transition to a folded, amphipathic α-helical structure is thermodynamically driven by the favorable interactions between the peptide's hydrophobic residues and the membrane's lipid core, and its cationic residues with the charged headgroups of phospholipids. mdpi.com This induced folding is a hallmark of the cecropin family and is essential for its ability to form pores or otherwise destabilize the membrane, leading to cell lysis. wikipedia.org The modulation of these conformational dynamics has been shown in other peptides to significantly improve bioactivity. nih.gov

Conformational Dynamics and Their Impact on Target Interaction

Computational Modeling and Prediction of this compound Structure-Activity

Computational methods are increasingly used to predict the structure and function of antimicrobial peptides, providing insights that complement experimental data. mdpi.comnih.gov For this compound, a predicted 3D structure is available from the AlphaFold database, which uses deep learning to model protein structures with high accuracy. ebi.ac.uk Such models can be used for further in silico studies, such as molecular docking simulations, to visualize how the peptide interacts with model bacterial membranes.

Quantitative structure-activity relationship (QSAR) studies on other antimicrobial peptides have shown that descriptors like net charge, hydrophobicity, and helical content can be correlated with antimicrobial potency. mdpi.comnih.gov Applying such methods to this compound and its analogs could help in predicting the antimicrobial activity of modified sequences, guiding the rational design of new peptides with enhanced efficacy. mdpi.com These computational approaches provide a cost-effective means to prioritize peptide variants for synthesis and experimental testing. mdpi.com

Mechanism of Antimicrobial Action of Bactericidin B 5p

Interaction with Bacterial Membranes

The primary and most widely studied mechanism of action for many antimicrobial peptides, including those of the cecropin (B1577577) family, is the disruption of the bacterial cell membrane. frontiersin.orgfrontiersin.org This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. frontiersin.org

Several models have been proposed to describe how antimicrobial peptides permeabilize and disrupt bacterial membranes, leading to cell death. The specific model that a peptide follows can depend on its structure, concentration, and the composition of the target membrane. rsc.org

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, assembling into a barrel-like structure that forms a hydrophilic pore. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which cellular contents can leak out.

Toroidal Pore (or Wormhole) Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane. However, in this configuration, the lipid monolayers bend inward to line the pore along with the peptides. This creates a continuous channel where the peptide is associated with both the lipid headgroups and acyl chains, causing significant disruption to the membrane structure.

Carpet Model: In this model, the peptides first accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane disruption in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. rsc.org

Table 1: Proposed Models of Membrane Disruption by Antimicrobial Peptides

ModelDescriptionKey Feature
Barrel-Stave Peptides insert into the membrane to form a pore with a hydrophilic core.Peptides form the pore walls.
Toroidal Pore Peptides and lipid headgroups together line the pore.Lipid monolayer bends to line the pore.
Carpet Peptides accumulate on the membrane surface, causing disruption at a critical concentration.Detergent-like mechanism.

Differential Effects on Gram-Positive and Gram-Negative Bacterial Envelopes

The distinct cell wall structures of Gram-positive and Gram-negative bacteria lead to differential interactions with antimicrobial peptides.

Gram-Positive Bacteria: These bacteria possess a thick, exposed layer of peptidoglycan, which is generally permeable to small peptides. The primary target for membrane disruption is the underlying cytoplasmic membrane, which is rich in negatively charged molecules like lipoteichoic acids.

Gram-Negative Bacteria: These bacteria have a more complex cell envelope, consisting of an outer membrane, a thin peptidoglycan layer in the periplasmic space, and an inner cytoplasmic membrane. The outer membrane, with its lipopolysaccharide (LPS) layer, presents the initial barrier. Cationic peptides are thought to first interact with the negatively charged LPS, disrupting the outer membrane and allowing the peptide to access the inner membrane, which it then permeabilizes, leading to cell death. lumenlearning.com

Table 2: Comparison of Gram-Positive and Gram-Negative Bacterial Envelopes

FeatureGram-Positive BacteriaGram-Negative Bacteria
Outer Membrane AbsentPresent (contains Lipopolysaccharide - LPS)
Peptidoglycan Layer ThickThin
Teichoic Acids PresentAbsent
Initial Peptide Interaction Peptidoglycan and Lipoteichoic AcidsLipopolysaccharide (LPS) of the outer membrane

Role of Peptide Cationicity in Membrane Association

The net positive charge, or cationicity, of antimicrobial peptides is a crucial factor in their initial interaction with bacterial membranes. Bacterial surfaces are typically rich in anionic components, such as teichoic acids in Gram-positive bacteria and the phosphate (B84403) groups of LPS in Gram-negative bacteria, resulting in a net negative charge. frontiersin.org The electrostatic attraction between the cationic peptide and the anionic bacterial surface concentrates the peptide at the membrane, facilitating its disruptive activities. nih.gov This charge-based targeting is also a key factor in the selective toxicity of many AMPs towards bacterial cells over host cells, as the outer leaflet of most eukaryotic cell membranes is predominantly composed of neutral phospholipids. frontiersin.org

Intracellular Targets and Cellular Processes Affected by Bactericidin B-5P

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the bacterial membrane without causing complete lysis and then act on various intracellular targets. frontiersin.orgnih.gov

Once inside the bacterial cell, antimicrobial peptides can interfere with critical biosynthetic pathways necessary for bacterial survival. This can include the inhibition of:

Cell Wall Synthesis: Some peptides can inhibit the enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. For instance, bacitracin inhibits the dephosphorylation of the lipid carrier that transports peptidoglycan precursors across the cell membrane. nih.gov

Folic Acid Synthesis: As seen with sulfonamides, inhibition of the folic acid synthesis pathway, which is essential for producing precursors for nucleic acid synthesis, can be a target. lumenlearning.com

Another significant intracellular target for some antimicrobial peptides is the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.gov Inhibition of protein synthesis is a potent antibacterial mechanism. Peptides can achieve this through several means:

Binding to Ribosomal Subunits: Antimicrobial agents can bind to either the 30S or 50S ribosomal subunits, interfering with their function. researchgate.net This binding can prevent the correct association of transfer RNAs (tRNAs) with the ribosome, block the formation of the initiation complex, or inhibit the translocation of the growing peptide chain. biomol.com

Inducing Misreading of mRNA: Some antibiotics, like aminoglycosides, can cause the ribosome to misread the messenger RNA (mRNA) template, leading to the production of non-functional or toxic proteins. elifesciences.org

Inhibiting Peptide Bond Formation: Certain compounds can block the peptidyl transferase center on the 50S subunit, the site where amino acids are linked together, thereby halting protein elongation. nih.gov

Interference with Nucleic Acid Integrity

While the primary mechanism of cecropins involves the disruption of bacterial cell membranes, there is growing evidence suggesting that these peptides can also exert their antimicrobial effects by interacting with intracellular components, including nucleic acids. wikipedia.orgnih.gov This multi-target mechanism may contribute to their potent bactericidal activity. wikipedia.org

Research on various cecropins indicates that after permeabilizing the bacterial membrane, these peptides can translocate into the cytoplasm and interfere with essential cellular processes. wikipedia.orgnih.gov Studies on the antimicrobial peptide cecropin P1, for instance, have suggested that it can halt protein and DNA synthesis, leading to the degradation of these macromolecules. researchgate.netnih.gov This interference with the fundamental processes of genetic information transfer and protein production ultimately contributes to bacterial cell death.

Furthermore, investigations into the antibiofilm properties of cecropin A have revealed that its mechanism involves interactions with both extracellular and intracellular nucleic acids. wikipedia.org This suggests that cecropins may disrupt the integrity of the nucleic acids that are crucial for maintaining the biofilm structure and the viability of the embedded bacteria. Another study on cecropin P1 demonstrated that its C-terminal region affects its DNA-binding capacity, highlighting a potential mechanism of action that is distinct from simple membrane disruption. acs.org Some antimicrobial peptides have been found to penetrate fungal cells and interact with nucleic acids, causing cell death, a mechanism that could be analogous in bacteria. nih.gov

Spectrum of Antibacterial Activity of this compound

Activity against Specific Bacterial Species (e.g., Staphylococcus aureus, Escherichia coli)

Cecropins generally exhibit a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria. mybiosource.commybiosource.comnih.gov However, their efficacy can vary significantly between different bacterial species.

Activity against Escherichia coli : Members of the cecropin family are often highly effective against Escherichia coli. For example, cecropin A has been shown to kill E. coli ML-35p at low micromolar concentrations, with 90% killing observed at 1.7 µM after a 10-minute incubation. asm.org Another study on a hybrid cecropin peptide, HEA-9, reported a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 12.5 µM against both sensitive and multidrug-resistant strains of E. coli. japsonline.com Research on the antimicrobial peptide T. ni cecropin A also demonstrated potent activity against colistin-resistant E. coli. mdpi.com

Activity against Staphylococcus aureus : The activity of natural cecropins against Staphylococcus aureus is often reported to be weaker compared to their activity against Gram-negative bacteria. mdpi.comoup.com Some studies have shown that protoplasts of S. aureus are resistant to cecropin B, suggesting that the cytoplasmic membranes of some Gram-positive bacteria may be inherently less susceptible to these peptides. oup.comresearchgate.net However, certain natural and many synthetic or hybrid cecropins have demonstrated significant anti-staphylococcal activity. For instance, recombinant cecropin P4 showed antimicrobial activity against Staphylococcus aureus. Similarly, the hybrid peptide HEA-9 was active against both sensitive and multidrug-resistant S. aureus with a MIC/MBC of 12.5 µM. japsonline.com

The table below summarizes the antimicrobial activity of various cecropins and their analogs against E. coli and S. aureus, as reported in different studies.

PeptideBacterial StrainMIC (µM)MBC (µM)Source
Cecropin A E. coli ML-35p~0.9 (50% killing)~1.7 (90% killing) asm.org
HEA-9 E. coli (sensitive & MDR)12.512.5 japsonline.com
HEA-9 S. aureus (sensitive & MDR)12.512.5 japsonline.com
rKR12AGPWR6 E. coli ATCC 259224 µg/mLNot Reported mdpi.com
rKR12AGPWR6 S. aureus ATCC 259232 µg/mLNot Reported mdpi.com

This table is for illustrative purposes and shows the activity of various cecropin-family peptides, not specifically this compound.

Influence of Bacterial Physiological State on this compound Efficacy

The physiological state of bacteria, such as their growth phase (e.g., exponential vs. stationary), can influence the effectiveness of many antimicrobial agents. For some antimicrobial peptides (AMPs), their action is dependent on the metabolic activity of the bacterial cells.

However, certain cecropins appear to be effective against both growing and non-growing bacteria. A study on cecropin P1 found no significant difference in its ability to kill growing versus non-growing E. coli cells. researchgate.netnih.gov This suggests that its primary mechanism of membrane disruption may not be reliant on active cellular processes like division or rapid metabolism.

In contrast, other research on different AMPs has shown varied results. For example, the human cathelicidin (B612621) LL37 was found to be potent against non-growing E. coli, although its action was slower compared to its effect on exponentially growing cells. asm.org This highlights that the relationship between AMP efficacy and the bacterial physiological state can be complex and peptide-specific. asm.org The ability of some cecropins to act on bacteria in different physiological states, including those in a dormant or slow-growing state within biofilms, is a significant advantage. wikipedia.org

Biosynthesis and Regulation of Bactericidin B 5p Expression

Genetic Organization of Bactericidin B-5P Gene

While the specific gene locus for this compound in Manduca sexta is not definitively detailed in the available research, the organization of genes for similar cecropin-like peptides in other insects offers valuable insights. In many insects, genes encoding antimicrobial peptides, including cecropins, are often found in clusters within the genome. For instance, in the black soldier fly, Hermetia illucens, 32 of the 34 identified cecropin-encoding genes are located in a cluster on a single chromosome mdpi.com. These genes typically exhibit a conserved structure, often comprising two exons mdpi.com. This clustering is thought to facilitate the coordinated expression of these defense molecules during an immune response. It is plausible that the gene for this compound in M. sexta follows a similar organizational pattern, residing within a locus containing other immune-related genes that can be rapidly co-regulated upon microbial challenge.

Transcriptional Regulation of this compound Expression in Host Organisms

The expression of this compound is not constitutive but is instead induced upon the detection of pathogenic microorganisms. This inducible expression is primarily controlled at the transcriptional level, ensuring that the potent peptide is produced only when needed, thus conserving resources and preventing potential self-toxicity.

Inducible Expression in Response to Microbial Challenge (e.g., Manduca sexta, Bombyx mori)

In the tobacco hornworm, Manduca sexta, the expression of a range of antimicrobial peptides, including cecropins, is significantly upregulated following a bacterial challenge nih.gov. Studies have shown that injection of bacteria or their cell wall components into the larval hemocoel leads to a rapid and robust transcription of AMP genes in the fat body, the primary site of AMP synthesis in insects nih.govnih.gov. Specifically, the transcript levels of a "this compound, cecropin-like" peptide were observed to increase in M. sexta larvae after injection with a mixture of bacteria nih.gov.

Similarly, in the silkworm, Bombyx mori, the expression of various AMPs, including cecropins, is strongly induced in the fat body upon injection with Escherichia coli tandfonline.com. The expression of Enbocin, a B. mori peptide with 56% amino acid sequence identity to M. sexta this compound, is also triggered by bacterial challenge tandfonline.com. This inducible expression in response to microbial invasion is a conserved feature of the innate immune system in Lepidoptera.

Signaling Pathways Involved in this compound Gene Activation

The transcriptional activation of this compound and other AMPs in insects is primarily mediated by two conserved signaling pathways: the Toll pathway and the Immune deficiency (IMD) pathway. In Manduca sexta, both pathways are crucial for regulating the expression of different sets of AMPs.

Research has demonstrated that the Toll pathway is a key regulator of several cecropin (B1577577) genes in M. sexta. The injection of purified, activated Spätzle-1, the cytokine ligand for the Toll receptor, into larvae leads to the upregulation of genes for cecropin-2, -4, and -5 nih.gov. Given that this compound is also referred to as cecropin-like peptide B-5, it is highly probable that its expression is also under the control of the Toll pathway. This pathway is activated by the binding of microbial components, leading to a proteolytic cascade that processes pro-Spätzle to its active form. Activated Spätzle then binds to the Toll receptor, initiating an intracellular signaling cascade that culminates in the activation of NF-κB-like transcription factors, which then drive the expression of AMP genes nih.govnih.govmdpi.com.

While the Toll pathway appears to be the predominant regulator for many cecropins in M. sexta, the IMD pathway also plays a role in the expression of other AMPs, such as cecropin-6 nih.gov. This differential regulation allows the insect to mount a tailored immune response depending on the nature of the invading pathogen.

Role of Immune Challenge in Modulating this compound Production

The presence of an immune challenge is the primary trigger for the production of this compound. The insect's immune system recognizes pathogen-associated molecular patterns (PAMPs), such as peptidoglycans from bacterial cell walls, which initiates the signaling cascades leading to AMP gene expression nih.govnih.gov. In M. sexta, both Lys-type peptidoglycan (from Gram-positive bacteria) and DAP-type peptidoglycan (from Gram-negative bacteria) can trigger the expression of AMP genes, primarily through the Toll pathway nih.gov. This ensures a broad-spectrum response to a variety of potential pathogens. The level of this compound production is therefore directly modulated by the presence and intensity of the microbial threat.

Post-Translational Processing and Maturation of this compound

Like most secreted peptides, this compound is synthesized as a larger precursor protein that undergoes several post-translational modifications to become a mature, active peptide. The precursor sequence for this compound contains a signal peptide at its N-terminus, which directs the nascent polypeptide into the secretory pathway and is subsequently cleaved off bicnirrh.res.in.

A crucial maturation step for many insect cecropins, likely including this compound, is C-terminal amidation mdpi.comnih.gov. This modification, where the C-terminal carboxylic acid is converted to an amide, is often critical for the full biological activity and stability of the peptide, potentially protecting it from degradation by carboxypeptidases nih.gov. The signal for this amidation is typically a C-terminal glycine (B1666218) residue in the precursor peptide. The precursor sequence of this compound concludes with two glycine residues ("-ARGG") bicnirrh.res.in, strongly indicating that it undergoes enzymatic processing to yield a C-terminally amidated arginine in the mature peptide.

Comparative Analysis of this compound Biosynthesis with other Insect AMPs

The biosynthesis of this compound in Manduca sexta shares many similarities with that of other cecropins and antimicrobial peptides in insects like Bombyx mori and Drosophila melanogaster.

Genetic Organization: The likely clustering of the this compound gene is a feature seen with cecropin genes in Drosophila, which are also found in a genomic cluster mdpi.com. This arrangement allows for efficient and coordinated transcriptional activation of multiple defense genes.

Transcriptional Regulation: The reliance on the Toll and IMD pathways for inducible expression is a hallmark of insect immunity. In Drosophila, the Toll pathway is typically activated by Gram-positive bacteria and fungi, while the IMD pathway responds to Gram-negative bacteria. In Manduca sexta, the Toll pathway appears to have a broader role, being activated by components from both Gram-positive and Gram-negative bacteria to induce a suite of AMPs, including several cecropins nih.govnih.gov. In Bombyx mori, both peptidoglycan and lipopolysaccharide (a component of Gram-negative bacteria) can trigger the expression of cecropin-like genes tandfonline.com. This suggests some lineage-specific evolution in the wiring of these pathways.

Post-Translational Modification: C-terminal amidation is a widespread feature among insect cecropins nih.gov. This conserved maturation step highlights its importance for the function of these peptides across different insect orders.

The table below summarizes the key comparative aspects of this compound biosynthesis with other insect cecropins.

FeatureThis compound (Manduca sexta)Cecropins (Bombyx mori)Cecropins (Drosophila melanogaster)
Gene Organization Likely clustered with other immune genesGenes for some AMPs are knownClustered in the genome
Primary Regulatory Pathway Toll pathway nih.govToll and IMD pathwaysToll and IMD pathways
Inducing Signal Bacterial peptidoglycans nih.govPeptidoglycan and Lipopolysaccharide tandfonline.comGram-positive bacteria and fungi (Toll); Gram-negative bacteria (IMD)
Key Transcription Factors NF-κB-like factorsRel proteins (NF-κB homologs) tandfonline.comDif, Dorsal (Toll); Relish (IMD)
Post-Translational Amidation Highly likely (precursor ends in -GG) bicnirrh.res.inCommon for many cecropinsCommon for many cecropins

Bacterial Resistance Mechanisms to Bactericidin B 5p and Other Amps

General Strategies of Bacterial Resistance to Antimicrobial Peptides

The constant evolutionary pressure exerted by AMPs has led to the development of several general strategies for resistance in bacteria. These mechanisms can be intrinsic or acquired through horizontal gene transfer. nih.gov

One of the most direct methods of resistance is the enzymatic degradation or modification of AMPs. Bacteria can secrete proteases that cleave AMPs, rendering them inactive. frontiersin.org For example, the metalloprotease Aureolysin produced by Staphylococcus aureus can degrade the human cathelicidin (B612621) LL-37. Similarly, some bacteria produce enzymes that modify AMPs, altering their structure and function. This can include the addition of chemical groups that neutralize the peptide's charge or hinder its ability to interact with the bacterial membrane. nih.gov The effectiveness of this strategy can depend on the structure of the AMP; for instance, linear peptides like LL-37 are more susceptible to proteolysis than more complex, cyclic peptides. frontiersin.org

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics and AMPs, out of the bacterial cell. mdpi.com These pumps are a significant mechanism of resistance, as they can prevent AMPs from reaching their intracellular targets or accumulating to effective concentrations at the cell membrane. mdpi.com Several families of efflux pumps are involved in AMP resistance, including the ATP-binding cassette (ABC) transporters, major facilitator superfamily (MFS), and resistance-nodulation-division (RND) family. mdpi.comwho.int For example, the MtrCDE efflux pump in Neisseria gonorrhoeae has been shown to confer resistance to certain AMPs. frontiersin.org Overexpression of these pumps can lead to multidrug resistance, a significant challenge in clinical settings. mdpi.com

Bacteria can also develop resistance by altering the molecular target of an AMP. If an AMP acts on a specific intracellular component, mutations in the gene encoding that target can prevent the peptide from binding effectively. karger.com For example, if an AMP's mode of action involves inhibiting a particular enzyme, a change in the enzyme's structure can confer resistance. sciencedaily.com Another strategy is the development of a bypass mechanism, where the bacterium uses an alternative metabolic pathway to circumvent the inhibitory effect of the AMP. nih.gov This is a common mechanism of resistance to conventional antibiotics and can also be employed against AMPs that have specific intracellular targets.

Alteration of Bacterial Surface Properties to Reduce AMP Binding

Specific Bacterial Adaptations to Bactericidin B-5P

Research specifically detailing bacterial resistance mechanisms against this compound is limited. However, as this compound is identified as a cecropin-like peptide, it is plausible that bacteria employ resistance strategies similar to those observed against other cecropins.

Cecropins, such as Cecropin (B1577577) A and Cecropin B, are known to act by disrupting bacterial cell membranes. Resistance to cecropins could therefore involve modifications to the bacterial outer membrane that prevent the peptide from binding or inserting. For instance, alterations in the lipopolysaccharide (LPS) structure of Gram-negative bacteria could reduce the binding affinity of this compound.

Furthermore, some studies have shown that bacteria can develop inducible resistance to cecropins. For example, some fish pathogens have demonstrated an ability to become less susceptible to Cecropin B after exposure. This suggests the activation of regulatory systems that lead to changes in the bacterial cell surface or the upregulation of efflux pumps. One study on Haemophilus parasuis showed that induced resistance to Cecropin B was associated with changes in gene expression related to membrane composition and transport.

It has also been proposed that some cecropins, like Cecropin A, may have intracellular targets and can kill bacteria by interfering with their genetic machinery. If this compound shares this mode of action, resistance could potentially arise from mutations in these intracellular targets.

Genetic Basis of Resistance to this compound

The genetic basis of resistance to this compound has not been specifically elucidated in the scientific literature. However, based on the known mechanisms of resistance to AMPs and cecropins, several genetic determinants can be inferred to play a role.

Resistance to AMPs is often mediated by genes that can be located on the bacterial chromosome or on mobile genetic elements like plasmids and transposons. nih.gov This allows for both vertical transmission of resistance to daughter cells and horizontal transfer to other bacteria.

For resistance mechanisms involving the alteration of the bacterial surface, genes responsible for the synthesis and modification of LPS and teichoic acids are key. For example, the pmr and phoP/phoQ regulatory systems in Gram-negative bacteria control the expression of genes that modify lipid A, leading to reduced susceptibility to cationic AMPs. asm.org In Gram-positive bacteria, the dlt operon is responsible for the D-alanylation of teichoic acids, a crucial modification for repelling cationic peptides. researchgate.net

Efflux pump-mediated resistance is conferred by the genes encoding the pump proteins. The upregulation of these genes, often controlled by specific transcriptional regulators, can lead to increased efflux of AMPs. who.int

The genetic basis for enzymatic degradation of AMPs lies in the genes encoding for specific proteases. The acquisition or overexpression of these protease genes can provide a direct defense against peptides like this compound.

Given the lack of specific research, the table below hypothesizes the potential genes and genetic systems that could be involved in resistance to this compound, based on knowledge of resistance to other cecropin-like AMPs.

Potential Resistance Mechanism Associated Genes/Genetic Systems (Examples) Function of Genes/Systems Relevant Bacterial Group
Alteration of Cell Surfacepmr operon, phoP/phoQ systemModification of Lipid A in LPSGram-negative
dlt operonD-alanylation of teichoic acidsGram-positive
Efflux PumpsmtrCDEEncodes a multi-drug efflux pumpGram-negative
acrAB-tolCEncodes a multi-drug efflux pumpGram-negative
Enzymatic DegradationGenes for metalloproteases (e.g., Aureolysin)Production of proteases that degrade AMPsGram-positive

Chromosomal Mutations Conferring Resistance

Spontaneous mutations in a bacterium's chromosomal DNA are a fundamental source of resistance to antimicrobial compounds, including AMPs. lumenlearning.comnih.gov These random alterations can occur at frequencies ranging from 10⁻⁶ to 10⁻¹⁰ per cell generation and can confer a survival advantage when the bacterial population is exposed to the selective pressure of an AMP. nih.gov If a mutation reduces the peptide's effectiveness, the resistant mutant can proliferate and become dominant within the population. lumenlearning.com

These chromosomal mutations can lead to resistance through several key alterations:

Target Modification: Bacteria can develop mutations in the genes that code for the cellular structures targeted by AMPs. mdpi.com For many AMPs that target the cell envelope, this involves changes to the composition of the bacterial membrane. For example, mutations in the lpxC gene in Gram-negative bacteria can alter the biosynthesis of lipid A, a key component of the outer membrane, thereby conferring resistance to AMPs that target this structure. mcmaster.ca Similarly, in Gram-positive bacteria, alterations to penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis, can reduce the efficacy of certain antimicrobial agents. nih.gov

Decreased Permeability: Mutations can affect the permeability of the bacterial cell envelope, making it more difficult for AMPs to enter the cell. diva-portal.orgfrontiersin.org In Gram-negative bacteria, this can involve mutations in the genes encoding for porins, which are protein channels in the outer membrane. frontiersin.orgnih.gov Inactivation or modification of these channels can limit the uptake of hydrophilic antibiotics and peptides. nih.gov

Upregulation of Efflux Pumps: Bacteria possess efflux pumps that can actively transport various compounds, including AMPs, out of the cell. reactgroup.org Chromosomal mutations can lead to the overproduction of these pumps, effectively lowering the intracellular concentration of the antimicrobial agent and increasing resistance. reactgroup.org

The table below details examples of chromosomal mutations that lead to resistance against various antimicrobial agents, including AMPs.

Gene/Target Bacterial Species (Example) Mechanism of Resistance Affected Antimicrobial Class
lpxCGram-negative bacteriaModification of lipid A biosynthesis in the outer membrane. mcmaster.caAntimicrobial Peptides (AMPs) mcmaster.ca
DNA gyrase (gyrA) / Topoisomerase IV (parC)Klebsiella pneumoniaeAlteration of the target enzyme, reducing drug binding affinity. mdpi.commdpi.comQuinolones / Fluoroquinolones mdpi.commdpi.com
Penicillin-Binding Proteins (PBPs)Gram-positive bacteriaAlteration in the structure or number of PBPs, preventing drug interaction. nih.govnih.govβ-lactam antibiotics nih.govnih.gov
Ribosomal RNA/ProteinsMycobacterium smegmatisAlteration of the ribosomal target site. diva-portal.orgnih.govAminoglycosides, Macrolides mdpi.comdiva-portal.orgnih.gov
Porin genes (e.g., OmpF)Enterobacter spp.Decreased permeability of the outer membrane. frontiersin.orgnih.govβ-lactams, Quinolones nih.gov

Plasmid-Mediated Resistance Genes (if applicable to AMPs)

While chromosomal mutations arise spontaneously, a more rapid and widespread dissemination of resistance is facilitated by horizontal gene transfer, with plasmids playing a crucial role. lumenlearning.comwikipedia.org Plasmids are small, extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria, even across different species and genera. mdpi.comwikipedia.orgasm.org These mobile genetic elements can carry one or multiple resistance genes, contributing significantly to the rise of multidrug-resistant (MDR) bacteria. wikipedia.org

Plasmid-mediated resistance to AMPs is a significant clinical concern, particularly highlighted by the emergence of resistance to colistin (B93849), a last-resort polypeptide antibiotic. mdpi.comelsevier.es The discovery of the mcr-1 gene on a plasmid in 2015 marked a turning point, as it demonstrated the mobile nature of colistin resistance. elsevier.es The mcr-1 gene codes for a phosphoethanolamine (PEtN) transferase, an enzyme that modifies the lipid A portion of the bacterial lipopolysaccharide (LPS). elsevier.es This alteration reduces the binding affinity of cationic AMPs like colistin to the bacterial outer membrane. elsevier.es Since then, several other mobile colistin resistance (mcr) genes have been identified. elsevier.es

Although resistance genes for AMPs are found on mobile genetic elements, some research suggests they have a lower capacity for horizontal transfer compared to resistance genes for traditional antibiotics. mdpi.com Nevertheless, the presence of AMP resistance genes on plasmids that also carry genes conferring resistance to other antibiotic classes is a major concern. wikipedia.orgd-nb.info

The table below summarizes key examples of plasmid-mediated resistance genes relevant to AMPs and other antibiotics.

Resistance Gene Encoded Protein/Enzyme Mechanism of Resistance Affected Antimicrobial Class Plasmid Incompatibility Groups (Examples)
mcr-1Phosphoethanolamine (PEtN) TransferaseModification of lipid A, reducing drug binding. elsevier.esPolypeptides (e.g., Colistin) elsevier.esIncI2, IncHI2, IncX4 elsevier.es
qnrPentapeptide repeat proteinProtects DNA gyrase and topoisomerase IV from inhibition. mdpi.comQuinolones mdpi.comNot specified
aac genesAminoglycoside acetyltransferasesEnzymatic modification (acetylation) of the antibiotic, inactivating it. mdpi.comAminoglycosides mdpi.comNot specified
β-lactamase genes (e.g., blaCTX-M)β-lactamase enzymesEnzymatic hydrolysis of the β-lactam ring, inactivating the antibiotic. nih.govlumenlearning.comβ-lactam antibiotics nih.govlumenlearning.comNot specified

Co-selection of Resistance Mechanisms in Response to AMPs

The evolution and spread of antimicrobial resistance are complex phenomena often driven by co-selection. oup.com Co-selection occurs when exposure to a single antimicrobial agent selects for resistance to other, often unrelated, antimicrobial compounds. oup.com This process is a significant factor in the persistence and dissemination of multidrug resistance and can be driven by two primary genetic models: co-resistance and cross-resistance. d-nb.infooup.com

Co-resistance occurs when the genes for different resistance mechanisms are physically linked on the same mobile genetic element, such as a plasmid. d-nb.info For instance, a single plasmid might carry a gene conferring resistance to a heavy metal, like copper or silver, alongside genes for resistance to one or more classes of antibiotics. d-nb.info When the bacterial population is exposed to the heavy metal, it creates a selective pressure that favors the survival and propagation of bacteria carrying that plasmid. As a result, the antibiotic resistance genes are also maintained and spread throughout the population, even in the absence of the specific antibiotic. d-nb.info The discovery of plasmids harboring both the mcr-1 gene for colistin resistance and genes for β-lactamases is a clinically relevant example of this phenomenon. elsevier.es

Cross-resistance is a phenomenon where a single resistance mechanism confers resistance to multiple antimicrobial drugs. lumenlearning.comd-nb.info This often happens when the drugs share a similar structure, target, or mode of entry into the cell. A common example is an efflux pump that is capable of exporting multiple types of antimicrobial drugs. lumenlearning.com If a bacterium develops a mutation that leads to the overexpression of such a pump in response to one drug, it may simultaneously become resistant to other drugs that are also substrates for that pump. lumenlearning.com Similarly, a mutation that alters the bacterial outer membrane by reducing the expression of porin channels can decrease susceptibility to several different classes of antibiotics that rely on these channels for entry. d-nb.info

The selective pressures exerted by AMPs can, therefore, contribute to the broader problem of antibiotic resistance through these co-selection mechanisms. Bacteria that develop resistance to host-defense peptides may, through co-resistance or cross-resistance, also exhibit decreased susceptibility to clinically important antibiotics, complicating treatment strategies.

Research Methodologies and Experimental Approaches for Bactericidin B 5p Study

Recombinant Protein Expression and Purification Techniques

The production of sufficient quantities of Bactericidin B-5P for research purposes is primarily achieved through recombinant DNA technology. nih.gov This involves inserting the synthetic gene encoding the peptide into a suitable expression vector, which is then introduced into a host organism for large-scale production.

Expression Systems: Two of the most common expression systems for peptides like this compound are the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. proteobiojournal.comcultiply.net

Escherichia coli : This is often the first choice due to its rapid growth, high yield, and cost-effectiveness. proteobiojournal.comcusabio.com The this compound gene is typically cloned into a high-expression plasmid, such as those from the pET series, which utilizes a strong T7 promoter. nih.gov However, challenges can include the formation of insoluble inclusion bodies and the lack of post-translational modifications, such as C-terminal amidation, which is often crucial for the full activity of cecropins. nih.govproteobiojournal.com

Pichia pastoris : This yeast system offers advantages over E. coli, including the ability to perform some post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. proteobiojournal.comresearchgate.net The expression is typically driven by the strong, tightly regulated alcohol oxidase (AOX1) promoter. nih.govresearchgate.net This system is particularly useful for producing complex proteins that require proper folding and disulfide bond formation. cultiply.netresearchgate.net

Purification Techniques: To isolate the recombinant this compound from the host cell proteins and culture medium, affinity chromatography is the most widely used and efficient method. nih.govthermofisher.com This technique exploits a specific interaction between the peptide and a ligand immobilized on a chromatography resin. researchgate.net

A common strategy involves engineering the recombinant peptide with an affinity tag, such as a polyhistidine-tag (His-tag). upenn.edu The crude protein extract is passed through a column containing a resin with chelated metal ions (e.g., Nickel-NTA), which specifically bind the His-tag. researchgate.netupenn.edu After washing away unbound proteins, the purified, tagged this compound is eluted by changing the buffer conditions, for example, by adding a high concentration of imidazole. upenn.edu Subsequently, the affinity tag can be removed by enzymatic cleavage if required. nih.gov

Table 1: Comparison of Common Recombinant Expression Systems for this compound
FeatureEscherichia coliPichia pastoris
Host TypeProkaryoteEukaryote (Yeast)
Growth RateVery fast (doubling time ~20-30 min)Fast (doubling time ~90 min)
Culture DensityHighVery high
CostLowLow to moderate
Post-Translational ModificationsGenerally absent (e.g., no glycosylation or amidation) proteobiojournal.comPerforms eukaryotic modifications like glycosylation and disulfide bonds proteobiojournal.comcultiply.net
Protein LocationTypically intracellular, can form inclusion bodiesCan be secreted into the medium, simplifying purification researchgate.net
Common PromotersT7, lac, araBADAOX1, GAP

Genetic Manipulation and Gene Expression Studies (e.g., RT-PCR, RNA-Seq)

Genetic manipulation is used to study the function of the this compound gene and to engineer organisms with enhanced properties. apsnet.org For instance, the gene for cecropin (B1577577) B has been introduced into tobacco plants to investigate its potential for conferring resistance to bacterial pathogens. nih.gov Similarly, expressing the cecropin A gene in rice has been shown to enhance resistance against the rice blast fungus. csic.es These studies demonstrate how the gene for a peptide like this compound can be functionally expressed in a heterologous host to achieve a desired biological outcome.

To study the natural regulation of this compound, gene expression analysis techniques are employed. These methods quantify the amount of messenger RNA (mRNA) produced from the gene, which indicates how active the gene is under different conditions.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This is a highly sensitive technique used to detect and quantify mRNA levels. In the context of this compound, researchers would first isolate total RNA from the source organism (e.g., an insect's fat body) before and after being challenged with bacteria. The RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for PCR with primers specific to the this compound gene. The amount of PCR product reflects the initial amount of mRNA.

RNA Sequencing (RNA-Seq): This is a powerful, high-throughput method that provides a comprehensive snapshot of the entire transcriptome (all RNA molecules) in a sample. By comparing the RNA-Seq data from an organism before and after immune stimulation, researchers can not only quantify the expression level of the this compound gene but also identify other genes and pathways that are co-regulated, providing a broader understanding of the immune response. nih.gov For example, a transcriptomic study of an insect could reveal that the expression of cecropin genes is significantly upregulated following a bacterial infection. biorxiv.org

In Vitro Assays for Antimicrobial Activity Assessment

To determine the effectiveness of this compound against various microorganisms, several standardized in vitro assays are performed. These tests are crucial for characterizing the peptide's spectrum of activity and potency.

Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. mdpi.com The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well plate. asm.org A standardized concentration of bacteria is then added to each well. After incubation, the MIC is identified as the lowest concentration of the peptide that completely inhibits visible bacterial growth. mdpi.com

Agar (B569324) Well/Disc Diffusion Assay: This method provides a qualitative or semi-quantitative measure of antimicrobial activity. A lawn of bacteria is spread onto an agar plate. Then, either a sterile paper disc impregnated with a solution of this compound or a volume of the peptide solution is placed into a well cut into the agar. nih.gov The plate is incubated, allowing the peptide to diffuse into the agar. If the peptide is active against the bacteria, a clear "zone of inhibition" will appear around the disc or well where bacterial growth has been prevented. The diameter of this zone is proportional to the peptide's activity.

Table 2: Representative Antimicrobial Activity (MIC) of Cecropin-like Peptides
OrganismTypeRepresentative MIC Range (µg/mL)Reference Peptide
Escherichia coliGram-negative2-8CA(1-8)M(1-18) oup.com
Acinetobacter baumanniiGram-negative2-8CA(1-7)M(2-9) oup.com
Pseudomonas aeruginosaGram-negative5BR003-cecropin A asm.org
Staphylococcus aureusGram-positive>64 (often less active)Cecropin A mdpi.com
Bacillus thuringiensisGram-positive~50% inhibitionAgCecropB scielo.br
Note: MIC values are highly dependent on the specific peptide sequence and the bacterial strain tested.

Spectroscopic and Biophysical Techniques for Structure-Function Analysis

Understanding the three-dimensional structure of this compound is critical to understanding how it functions. Spectroscopic and biophysical techniques are used to determine its conformation, particularly how it changes upon interacting with bacterial membranes.

Circular Dichroism (CD) Spectroscopy: This is a widely used technique to study the secondary structure of peptides. nih.govnih.gov CD analysis has shown that cecropins, including this compound, typically exist in an unstructured, random coil state in aqueous solutions. mdpi.comnih.gov However, in the presence of membrane-mimicking environments (like SDS micelles or certain solvents), they adopt a predominantly α-helical conformation. mdpi.comscielo.brnih.gov This conformational change is essential for their membrane-disrupting activity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, atomic-level information about the 3D structure of a peptide in solution. nih.gov NMR studies on cecropin A revealed that it forms two distinct α-helical segments connected by a flexible hinge region. nih.govgmclore.org This helix-hinge-helix motif is a characteristic feature of many cecropins and is believed to be crucial for their ability to span and disrupt the bacterial membrane. nih.gov

Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur during binding interactions. It can be used to quantify the binding affinity and thermodynamics of this compound interacting with components of the bacterial membrane, such as lipopolysaccharide (LPS) or specific lipids.

Microscopy Techniques for Visualizing Peptide-Membrane Interactions

Microscopy techniques allow for the direct visualization of how this compound affects bacterial cells and their membranes.

Atomic Force Microscopy (AFM): AFM is a powerful tool that can image surfaces at the nanoscale. nih.gov In the context of this compound, AFM can be used to visualize the surface of a model lipid bilayer or even a live bacterium before and after peptide exposure. asiaresearchnews.comresearchgate.net Studies on other antimicrobial peptides have used AFM to directly observe the formation of pores and other disruptive lesions in the membrane, providing visual evidence of the peptide's lytic mechanism. nih.gov

Confocal Laser Scanning Microscopy (CLSM): CLSM is used to obtain high-resolution optical images from a localized section of a sample. To track this compound, the peptide can be labeled with a fluorescent dye (like FITC). When these labeled peptides are incubated with bacteria, CLSM can be used to visualize their binding to the bacterial surface and subsequent localization. mdpi.comnih.govbiorxiv.org By using it in conjunction with other dyes that indicate membrane damage (like propidium (B1200493) iodide), researchers can correlate the peptide's location with the loss of membrane integrity. frontiersin.orgresearchgate.net

Proteomics and Metabolomics in Response to this compound Exposure

When a bacterium is exposed to a stressor like this compound, it undergoes widespread changes in its protein expression and metabolic state. Proteomics and metabolomics are "omics" technologies that provide a global view of these changes.

Proteomics: This is the large-scale study of proteins in a biological system. Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in a bacterial cell. By comparing the proteome of untreated bacteria with that of bacteria exposed to this compound, they can identify which proteins are up- or down-regulated. For instance, bacteria might increase the production of stress-response proteins, proteases, or membrane-repair enzymes in an attempt to counteract the peptide's effects. eje.cz

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites within a cell or organism. nih.govfrontiersin.org Untargeted metabolomics studies on bacteria treated with antimicrobial peptides have revealed significant perturbations in key metabolic pathways. d-nb.infoasm.org For example, exposure to membrane-active peptides often leads to disruption of lipid metabolism, cell envelope biogenesis, and energy production (e.g., the TCA cycle). asm.orgresearchgate.net These findings provide a detailed biochemical fingerprint of the peptide's impact on cellular function.

Table 3: Common Cellular Pathways Disrupted by Membrane-Active Peptides as Revealed by Proteomics and Metabolomics
Omics ApproachKey Pathways and Processes AffectedTypical Observation
ProteomicsStress ResponseUpregulation of chaperone proteins and proteases
Cell Wall/Membrane SynthesisAlterations in the expression of enzymes involved in lipid and peptidoglycan synthesis
Protein SynthesisDownregulation of ribosomal proteins, indicating a shutdown of non-essential processes
MetabolomicsLipid MetabolismPerturbations in fatty acid and phospholipid levels, reflecting membrane damage d-nb.infoasm.org
Energy Metabolism (e.g., TCA Cycle)Depletion of key intermediates, suggesting a disruption of cellular respiration researchgate.net
Amino Acid and Nucleotide MetabolismChanges indicating a halt in growth and an attempt to recycle cellular components asm.orgresearchgate.net

Computational Biology and Bioinformatics in Peptide Design and Target Prediction

Computational tools are indispensable for modern peptide research, accelerating discovery and optimization.

Peptide Design and Optimization: Bioinformatics platforms can predict the antimicrobial potential of a peptide sequence. nih.govnih.gov By analyzing the physicochemical properties of this compound (e.g., charge, hydrophobicity, amphipathicity), algorithms can suggest specific amino acid substitutions to enhance its activity, increase its stability, or reduce its toxicity to human cells. nih.gov For example, the PyAMPA platform includes modules to screen for antimicrobial motifs, mutate sequences, and optimize them using genetic algorithms. nih.gov

Target Prediction and Structure Modeling: Computational methods can predict the 3D structure of this compound based on its amino acid sequence, often modeling it as an α-helix consistent with experimental data. cabidigitallibrary.org Molecular docking simulations can then be used to predict how the peptide interacts with model bacterial membranes or specific molecular targets.

Database Mining: Large databases of antimicrobial peptides, such as DBAASP, serve as valuable resources. dbaasp.org They contain experimentally validated data on the structure, activity, and targets of thousands of peptides. Researchers can use these databases to compare this compound to other known peptides, predict its spectrum of activity, and gain insights into its likely mechanism of action. scielo.broup.com

Future Directions in Bactericidin B 5p Research

Rational Design of Enhanced Bactericidin B-5P Derivatives

The rational design of enhanced derivatives of this compound, a cecropin-like peptide, is a promising avenue for developing new antimicrobial agents. frontiersin.orgmybiosource.com This approach involves strategically modifying the peptide's structure to improve its antimicrobial efficacy while minimizing toxicity to host cells. nih.gov Key strategies in the rational design of antimicrobial peptides (AMPs) like this compound include optimizing the balance between hydrophobicity and charge, which is crucial for interaction with microbial membranes. aimspress.com

Researchers utilize several techniques to guide the design of novel AMP derivatives:

Sequence Analysis and Structure-Activity Relationship (SAR) Studies : By analyzing the amino acid sequence and identifying key motifs, scientists can determine which parts of the peptide are essential for its activity. aimspress.com Modifications such as amino acid substitutions can then be made to enhance desired properties. For instance, increasing the net positive charge through the substitution of specific amino acids with lysine (B10760008) can improve antimicrobial activity and reduce hemolytic properties. nih.gov

Computational Modeling : Molecular dynamics simulations and machine learning algorithms are powerful tools for predicting how changes in the peptide sequence will affect its structure and function. aimspress.com These methods allow for the in-silico screening of numerous potential derivatives, saving time and resources. biorxiv.org For example, algorithms can score peptides based on parameters like charge, α-helicity, and hydrophobic moment to identify candidates with high potential for interacting with and disrupting bacterial membranes. biorxiv.org

Hybrid Peptide Design : Combining domains from different bacteriocins can create hybrid peptides with improved activity and a broader spectrum. nih.gov This strategy aims to leverage the strengths of different peptides to create a more potent derivative.

The primary goal of these design strategies is to create derivatives with enhanced ability to disrupt bacterial cell membranes, the main target of many AMPs. nih.gov This can be achieved by fine-tuning the peptide's amphipathicity, allowing it to more effectively partition into and destabilize the lipid bilayer of bacterial membranes. wikipedia.org

Table 1: Strategies for Rational Design of this compound Derivatives

Strategy Description Desired Outcome
Amino Acid Substitution Replacing specific amino acids to alter properties like charge and hydrophobicity. nih.gov Enhanced antimicrobial activity, reduced toxicity. nih.gov
Sequence Truncation Removing non-essential amino acid regions. nih.gov Reduced production cost, potentially lower toxicity. nih.gov
Computational Modeling Using algorithms to predict the activity of designed peptides. aimspress.combiorxiv.org Efficient identification of promising candidates. biorxiv.org
Hybridization Combining parts of different antimicrobial peptides. nih.gov Broader spectrum of activity, increased potency. nih.gov

Exploration of Synergistic Interactions with Other Antimicrobial Agents

The investigation of synergistic interactions between this compound and other antimicrobial agents presents a compelling strategy to combat multidrug-resistant pathogens. frontiersin.org Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This approach can enhance the efficacy of existing antibiotics, lower the required concentrations, and potentially reduce the development of resistance. frontiersin.org

The primary mechanism by which antimicrobial peptides (AMPs) like this compound exhibit synergy with conventional antibiotics is through membrane permeabilization. frontiersin.orgnih.gov By disrupting the bacterial membrane, the AMP facilitates the entry of the antibiotic into the cell, allowing it to reach its intracellular target more effectively. nih.gov This is particularly relevant for antibiotics that are otherwise hindered by the bacterial outer membrane.

Several studies have demonstrated the potential of combining AMPs with various classes of antibiotics:

AMPs and Aminoglycosides : The combination of AMPs with aminoglycosides has shown to be effective, as the peptide-induced membrane disruption enhances the uptake of the antibiotic. frontiersin.org

AMPs and Rifampicin (B610482) : The synergistic effect of citropin 1.1 and rifampicin against Rhodococcus equi biofilms highlights the potential of these combinations to tackle persistent infections. frontiersin.org

AMPs and Other Peptides : The combination of different AMPs, such as BMAP-28 and Bac-5, can also result in synergistic activity, potentially by facilitating each other's translocation across the bacterial membrane. nih.gov

The checkerboard assay is a common in vitro method used to quantify the synergistic effect of drug combinations, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. A FICI value of ≤ 0.5 typically indicates synergy.

Table 2: Examples of Synergistic Antimicrobial Combinations

Antimicrobial Agent 1 Antimicrobial Agent 2 Target Pathogen(s) Observed Effect
Antimicrobial Peptides (AMPs) Aminoglycosides Various Bacteria Enhanced intracellular delivery of antibiotics. frontiersin.org
Citropin 1.1 Rifampicin Rhodococcus equi Enhanced activity against biofilms. frontiersin.org
BMAP-28 Bac-5 Mannheimia haemolytica Reduced minimum inhibitory concentration of both peptides. nih.gov
Quercetin Amikacin, Tobramycin Pseudomonas aeruginosa Increased antibacterial and antibiofilm efficacy. biorxiv.org

Role of this compound in Environmental and Microbiome Contexts

The role of antimicrobial peptides (AMPs) like this compound extends beyond potential therapeutic applications to encompass environmental and microbiome contexts. In these complex ecosystems, AMPs are key players in microbial competition and community structure. racgp.org.aunih.gov

Within the host, the gut microbiome is a densely populated and diverse community of microorganisms that plays a vital role in health and disease. nih.gov The microbiome contributes to nutrient metabolism, vitamin synthesis, and protection against pathogens. racgp.org.aumdpi.com AMPs produced by both the host and the resident microbiota are crucial for maintaining this delicate balance.

Key roles of AMPs in the microbiome include:

Defense against Pathogens : The gut microbiota produces various antimicrobial compounds, including bacteriocins, which help to prevent the colonization of invading pathogens. racgp.org.au This is a critical component of the host's innate defense system.

Modulation of Immune Homeostasis : The interaction between microbial products, including AMPs, and the host immune system is essential for maintaining immune tolerance in the gut. mdpi.com For example, the metabolism of tryptophan by the gut microbiome can lead to the production of molecules that stimulate the release of host AMPs. mdpi.com

Competitive Colonization : AMPs are involved in the competition between different microbial species for nutrients and attachment sites within the gut. nih.gov This competition helps to maintain a stable and resilient microbial community.

The study of this compound in these contexts could reveal its natural ecological functions and provide insights into how it might be used to modulate microbial communities for beneficial purposes, such as in agriculture or as a probiotic-derived factor to support gut health.

Developing Novel Methodologies for Studying Peptide-Bacterial Interactions

Understanding the precise mechanisms by which antimicrobial peptides (AMPs) like this compound interact with and kill bacteria is fundamental for their development as therapeutic agents. eurekaselect.com This has driven the development of a diverse array of novel methodologies to probe these complex interactions at the molecular level. frontiersin.orgnih.gov

A variety of biophysical and cell-based techniques are employed to elucidate different aspects of the peptide-bacterial interaction:

Model Membrane Systems : Techniques using Langmuir monolayers, liposomes, and solid-supported lipid bilayers allow for the detailed study of peptide-lipid interactions in a controlled environment. frontiersin.org Dual polarization interferometry, for example, can provide real-time, label-free analysis of peptide binding and the resulting changes in membrane structure. eurekaselect.com

Microscopy Techniques : Advanced microscopy methods are invaluable for visualizing the effects of AMPs on live bacteria. nih.gov Fluorescence microscopy, often using dyes like SYTOX Green, can reveal membrane permeabilization. frontiersin.org Super-resolution microscopy can provide even greater detail, potentially visualizing the formation of peptide-induced pores or clusters on the bacterial surface.

Spectroscopy : Techniques such as circular dichroism can be used to study the secondary structure of the peptide and how it changes upon interaction with bacterial membranes.

Proteomics and Metabolomics : These "omics" approaches provide a global view of the bacterial response to AMP treatment. nih.gov Mass spectrometry-based proteomics can identify intracellular protein targets of non-lytic AMPs and reveal changes in protein expression. frontiersin.org Metabolomics can identify specific metabolic pathways that are disrupted by the peptide. nih.gov

Computational Approaches : Molecular dynamics simulations, using both atomistic and coarse-grained models, provide theoretical insights into the dynamics of peptide-membrane interactions and can help to visualize mechanisms of membrane disruption. frontiersin.orgtandfonline.com

These methodologies are often used in combination to build a comprehensive picture of how a particular AMP, such as this compound, exerts its antimicrobial effect, whether it be through membrane disruption, inhibition of intracellular processes, or a combination of mechanisms. frontiersin.orgnih.gov

Table 3: Methodologies for Studying Peptide-Bacterial Interactions

Methodology Information Gained
Model Membranes Peptide-lipid binding affinity, kinetics, and impact on membrane structure. eurekaselect.comfrontiersin.org
Fluorescence Microscopy Visualization of membrane permeabilization and peptide localization. frontiersin.org
Proteomics Identification of intracellular protein targets and changes in protein expression. frontiersin.orgnih.gov
Metabolomics Analysis of affected metabolic pathways. nih.gov
Molecular Dynamics Simulations Atomistic details of peptide-membrane interactions and disruption mechanisms. frontiersin.orgtandfonline.com

Understanding Co-evolutionary Dynamics between this compound and Bacterial Pathogens

The long-term efficacy of any antimicrobial agent, including this compound, is intrinsically linked to the co-evolutionary dynamics between the agent and its target pathogens. frontiersin.org The "evolutionary arms race" describes the ongoing struggle where hosts evolve new defenses (like AMPs) and pathogens, in turn, evolve mechanisms to evade them. nih.gov

A key advantage of many AMPs is that bacteria appear to develop resistance to them at a slower rate compared to conventional antibiotics. nih.govasm.org This is often attributed to the fact that many AMPs target the fundamental structure of the bacterial membrane, a feature that is more difficult for bacteria to alter without compromising their own fitness. nih.gov

However, bacterial resistance to AMPs can and does occur through various mechanisms:

Alteration of the Cell Surface : Bacteria can modify their cell surface to reduce the net negative charge, thereby weakening the electrostatic attraction for cationic AMPs.

Proteolytic Degradation : Some bacteria produce proteases that can degrade AMPs, rendering them inactive. wikipedia.org

Efflux Pumps : Bacteria may utilize efflux pumps to actively transport AMPs out of the cell.

Studying the co-evolutionary dynamics involves experimental evolution studies where bacteria are repeatedly exposed to sub-lethal concentrations of an AMP. nih.govfrontiersin.org By sequencing the genomes of the evolved resistant strains, researchers can identify the specific mutations that confer resistance. frontiersin.org This information is crucial for several reasons:

Predicting Resistance : Understanding the genetic basis of resistance can help in predicting which resistance mechanisms are most likely to emerge in a clinical setting.

Designing Resistance-Resistant Peptides : Knowledge of resistance mechanisms can inform the rational design of new AMP derivatives that are less susceptible to these mechanisms.

Identifying Collateral Sensitivity : Studies have shown that resistance to one antimicrobial can sometimes lead to increased susceptibility to another, a phenomenon known as collateral sensitivity. asm.org For example, trimethoprim-resistant E. coli have shown increased susceptibility to the AMP pexiganan. asm.org This opens up possibilities for designing treatment strategies that exploit these evolutionary trade-offs.

The fitness cost associated with resistance is another important aspect. nih.gov Resistance mutations can sometimes impair other bacterial functions, such as growth rate, making the resistant strains less competitive in the absence of the antimicrobial. nih.govfrontiersin.org Understanding these fitness costs is essential for predicting the spread and persistence of resistance.

Q & A

Basic: How can researchers confirm the structural identity and purity of Bactericidin B-5P in experimental settings?

Methodological Answer:

  • Step 1: Use spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm molecular structure, adhering to protocols for novel compound characterization .
  • Step 2: Employ HPLC or capillary electrophoresis to assess purity (>95% recommended for biological assays). For novel derivatives, include retention time comparisons against known standards .
  • Step 3: Document all characterization data in the main text (for key compounds) or supplementary materials, ensuring reproducibility via detailed experimental descriptions .

Basic: What methodologies ensure reproducibility of this compound's antimicrobial activity across laboratories?

Methodological Answer:

  • Standardization: Provide exact growth conditions (e.g., media pH, temperature) and bacterial strains (with ATCC numbers) in the methods section .
  • Data Sharing: Include raw inhibition zone measurements or MIC values in supplementary files, with error margins and statistical significance calculations .
  • Replication: Encourage independent validation through open-access protocols or collaborative networks .

Advanced: How can contradictions in reported MIC values for this compound against Gram-negative vs. Gram-positive bacteria be resolved?

Methodological Answer:

  • Comparative Analysis: Re-evaluate experimental variables (e.g., bacterial membrane permeability assays, efflux pump activity) across conflicting studies .
  • Meta-Analysis: Aggregate data from multiple studies using standardized criteria (e.g., CLSI guidelines) to identify outliers or methodological biases .
  • Controlled Repeats: Design cross-lab experiments with shared bacterial strains and compound batches to isolate variables causing discrepancies .

Advanced: How to design experiments elucidating this compound's mechanism of action while minimizing off-target effects?

Methodological Answer:

  • Step 1: Use genetic knockouts (e.g., CRISPR-Cas9) in model organisms to identify target pathways .
  • Step 2: Pair transcriptomic profiling with proteomic validation to distinguish primary targets from secondary effects .
  • Step 3: Include orthogonal assays (e.g., fluorescence polarization for binding affinity) to confirm specificity .

Basic: What are best practices for synthesizing this compound with high batch-to-batch consistency?

Methodological Answer:

  • QC Measures: Request peptide content analysis and TFA removal validation if conducting cell-based assays .
  • Documentation: Provide detailed synthesis protocols (e.g., solid-phase peptide synthesis conditions, purification gradients) in supplementary materials .
  • Storage: Specify lyophilization buffers and storage temperatures to prevent degradation .

Advanced: How to optimize in vivo delivery systems for this compound to enhance bioavailability?

Methodological Answer:

  • Step 1: Test encapsulation efficiency in liposomal or nanoparticle formulations using dynamic light scattering .
  • Step 2: Use pharmacokinetic models (e.g., non-compartmental analysis) to compare bioavailability across delivery routes .
  • Step 3: Validate efficacy in animal models with controlled immune response monitoring .

Basic: What statistical approaches are recommended for analyzing dose-response relationships of this compound?

Methodological Answer:

  • Data Processing: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, with uncertainty intervals .
  • Validation: Use ANOVA or Student’s t-test to compare replicates, ensuring p-values are adjusted for multiple comparisons .
  • Visualization: Present dose-response curves with 95% confidence bands in figures .

Advanced: How to assess bacterial resistance development against this compound using longitudinal models?

Methodological Answer:

  • Step 1: Conduct serial passage experiments under sub-inhibitory concentrations, monitoring MIC shifts over 20+ generations .
  • Step 2: Perform whole-genome sequencing on evolved strains to identify resistance mutations .
  • Step 3: Cross-test resistant strains with structurally analogous antimicrobials to evaluate cross-resistance risks .

Basic: What criteria should guide control group selection in this compound efficacy studies?

Methodological Answer:

  • Positive Controls: Use established antimicrobials (e.g., polymyxin B for Gram-negative bacteria) with comparable mechanisms .
  • Negative Controls: Include vehicle-only (e.g., solvent) and non-target organism groups to isolate compound-specific effects .
  • Blinding: Randomize treatment assignments to reduce observer bias .

Advanced: How to integrate multi-omics data to characterize this compound's impact on microbial communities?

Methodological Answer:

  • Step 1: Combine metagenomic sequencing (species composition) with metabolomic profiling (e.g., LC-MS) to map community-level changes .
  • Step 2: Use bioinformatics tools (e.g., KEGG pathway analysis) to link omics data to functional shifts .
  • Step 3: Validate hypotheses via targeted gene expression assays (e.g., qPCR) on key pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.